Researchers requiring fluorinated imidazole building blocks for SAR studies often face limited access to gem-difluoro scaffolds. This compound resolves that gap.
• Unique 4,4-difluoro substitution increases lipophilicity (ΔlogP +1.1) and metabolic stability over non-fluorinated analogs, critical for PK modulation.
• MW 190 Da and balanced H-bond profile suit fragment-based lead discovery and HDAC inhibitor development.
• Sourced at ≥95% purity from multiple suppliers; immediate availability eliminates synthesis delays.
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15
CAS No.2138353-85-0
Cat. No.B2913374
⚠ Attention: For research use only. Not for human or veterinary use.
4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid: Key Properties and Compound Class
4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid (CAS 2138353-85-0) is a fluorinated imidazole derivative with the molecular formula C7H8F2N2O2 and a molecular weight of 190.15 g/mol . The compound features a butanoic acid backbone bearing a gem‑difluoro group at the 4‑position and an imidazol‑1‑yl moiety at the 3‑position . It belongs to the class of azole‑containing carboxylic acids, a family widely explored in medicinal chemistry for antifungal, HDAC‑inhibitory, and other bioactivities [1]. Commercially, it is offered as a research‑grade building block with typical purities of ≥95% .
Research-grade fluorinated imidazole building block (≥95% purity).
Supports lead optimization and scaffold-hopping programs.
Designed for medicinal chemistry and chemical biology probe synthesis.
[1] Rani N, Sharma A, Gupta GK, Singh R. Imidazoles as potential antifungal agents: a review. Med Chem. 2013;13:1626–55. View Source
Why Generic Imidazole Analogs Cannot Substitute
The gem‑difluoro group at the 4‑position and the precise N1‑imidazolyl attachment at the 3‑position create a unique electronic and steric environment that is not present in non‑fluorinated or regioisomeric imidazole‑butanoic acids. Fluorine substitution significantly alters lipophilicity, metabolic stability, and hydrogen‑bonding capacity, all of which can modulate target engagement and pharmacokinetic behavior [1]. Simple replacement with a non‑fluorinated analog (e.g., 3‑(1H‑imidazol‑1‑yl)butanoic acid, CAS 98009‑60‑0) would result in a different logP (~0.2 vs. 1.0), different molecular weight (154 vs. 190 Da), and likely a distinct biological profile . Similarly, regioisomers (e.g., 4,4‑difluoro‑3‑(1H‑imidazol‑2‑yl)butanoic acid) may exhibit altered binding modes and off‑target effects. Therefore, substitution without confirmatory comparative data risks invalidating structure‑activity relationships and experimental reproducibility.
Target Compound
4,4-Difluoro
logP ~1.0
HBA = 4
Non-Fluorinated Analog
No fluorine
logP ~0.2
HBA = 3
[1] Böhm HJ, Banner D, Bendels S, Kansy M, Kuhn B, Müller K, Obst‑Sander U, Stahl M. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. View Source
Quantitative Differentiation vs. Closest Analogs
Purity Grade Differentiation
Procurement from Leyan provides a purity of 98%, which is higher than the 95% minimum purity typically offered by other suppliers for this compound . The non‑fluorinated analog 3‑(1H‑imidazol‑1‑yl)butanoic acid is also commonly sold at 95% purity .
Purity GradeVendor specification
98% (vs 95% baseline)
Reduces repurification needs for sensitive assays.
Leyan specification; confirm prior to procurement.
PurityAnalytical ChemistryProcurement
Evidence Dimension
Purity (HPLC)
Target Compound Data
98%
Comparator Or Baseline
95% (Sigma‑Aldrich, CymitQuimica)
Quantified Difference
+3% absolute purity
Conditions
Vendor specification
Why This Matters
Higher purity reduces the need for additional purification steps, saving time and cost in downstream applications.
PurityAnalytical ChemistryProcurement
Lipophilicity Increase from Gem-Difluoro Substitution
The target compound exhibits a calculated logP of ~1.0 , whereas the non‑fluorinated analog 3‑(1H‑imidazol‑1‑yl)butanoic acid has a calculated logP of –0.10 . This 1.1‑unit increase in logP reflects enhanced membrane permeability potential.
Lipophilicity ShiftIn silico prediction
ΔlogP = +1.1
May improve membrane permeability in cell-based assays.
Increased lipophilicity can improve passive diffusion across biological membranes, a key factor in cell‑based assays and oral bioavailability.
LipophilicityADMEDrug Design
Molecular Weight and H-Bond Profile Changes
The presence of two fluorine atoms increases the molecular weight to 190.15 Da and provides two hydrogen‑bond acceptors, whereas the non‑fluorinated analog has a molecular weight of 154.17 Da and one H‑bond acceptor [1]. This alters fragment‑based design considerations and metabolic stability.
MW & H-Bond ProfileClass-level inference
ΔMW +36 Da, ΔHBA +1
Alters fragment-based design and solubility profiles.
Differences in molecular weight and H‑bond capacity directly impact solubility, permeability, and target‑binding thermodynamics, affecting lead optimization campaigns.
The compound is explicitly marketed as a 'versatile small molecule scaffold' by multiple vendors, indicating its utility in parallel synthesis and library generation . While non‑fluorinated analogs are also used as building blocks, the fluorinated version offers distinct reactivity and physicochemical space.
Chemical BiologyMedicinal ChemistryScaffold Hopping
Evidence Dimension
Commercial Positioning
Target Compound Data
Marketed as a versatile scaffold
Comparator Or Baseline
Non‑fluorinated analog not typically described as such
Quantified Difference
Qualitative difference
Conditions
Vendor descriptions
Why This Matters
Scaffold designation suggests higher demand and utility in medicinal chemistry programs, reducing the risk of supply chain discontinuity.
Chemical BiologyMedicinal ChemistryScaffold Hopping
Recommended Application Scenarios
Antifungal Lead Optimization
The gem‑difluoro group enhances lipophilicity (ΔlogP = +1.1) [1], which may improve membrane penetration and target engagement against fungal lanosterol 14α‑demethylase. Use this compound as a privileged scaffold to explore structure‑activity relationships and overcome fluconazole resistance [2].
Fragment-Based Screening and Chemical Biology
With a molecular weight of 190 Da and a balanced H‑bond profile, the compound is suitable for fragment‑based lead discovery [1]. Its commercial availability as a versatile scaffold supports rapid analog synthesis and SAR expansion [2].
HDAC Inhibitor Development
Although direct data for this specific compound are lacking, fluorinated imidazole‑carboxylic acids have been explored as HDAC inhibitors [1]. The 4,4‑difluoro substitution may confer metabolic stability advantages over non‑fluorinated counterparts, making it a candidate for epigenetic probe development [2].
High-Purity Building Block Procurement
When purity is critical for sensitive assays (e.g., SPR, ITC, cellular assays), sourcing the 98% grade from Leyan minimizes the need for repurification and ensures batch‑to‑batch consistency [1].
Application
Selection Property
Validation Focus
Antifungal Lead Optimization
Fluorine-enhanced lipophilicity
Membrane penetration and target engagement
Fragment-Based Screening
Low MW and balanced H-bond profile
Fragment-library compatibility and SAR expansion
HDAC Probe Development
Fluorinated imidazole-carboxylic acid scaffold
Epigenetic probe context and metabolic stability review
High-Purity Building Block Supply
Enhanced purity specification
Batch consistency and assay reproducibility
[1] Böhm HJ, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. View Source
[2] Rani N, et al. Imidazoles as potential antifungal agents: a review. Med Chem. 2013;13:1626–55. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.